N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 356526-72-2
VCID: VC21490095
InChI: InChI=1S/C18H16N2O6/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(20)23/h4-9H,1-3H3,(H,19,21)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H16N2O6
Molecular Weight: 356.3g/mol

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide

CAS No.: 356526-72-2

Cat. No.: VC21490095

Molecular Formula: C18H16N2O6

Molecular Weight: 356.3g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide - 356526-72-2

Specification

CAS No. 356526-72-2
Molecular Formula C18H16N2O6
Molecular Weight 356.3g/mol
IUPAC Name N-(1,3-dioxoisoindol-2-yl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C18H16N2O6/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(20)23/h4-9H,1-3H3,(H,19,21)
Standard InChI Key BVBNCLKYCOMIBI-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O

Introduction

Molecular Formula and Weight

The molecular formula of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide is C18H20N2O6C_{18}H_{20}N_{2}O_{6}. The molecular weight is approximately 356.36 g/mol.

Structural Representation

The compound consists of a benzamide moiety attached to an isoindole derivative featuring a dioxo group. The structural representation can be illustrated as follows:

text
O O \\ // C----C / \ C C // \\ O N | | C6H4 C=O | | O O

Synthetic Pathways

Several synthetic routes have been explored for the preparation of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide:

  • Method A: Involves the reaction of 3,4,5-trimethoxybenzoic acid with isoindole derivatives under acidic conditions to form the desired amide.

  • Method B: Utilizes coupling reactions between dioxoisoindole intermediates and trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Reaction Conditions

The reactions typically require controlled temperatures (around 60–80°C) and may involve solvents like dichloromethane or acetonitrile.

Biological Activity

Recent studies have indicated that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide exhibits significant biological activities:

  • Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Properties: Demonstrates potential in reducing inflammation markers in vitro.

Mechanism of Action

Research suggests that the compound may exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation and inflammatory pathways.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightNotable Properties
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamideC18H20N2O6356.36 g/molAntitumor and anti-inflammatory activity
(1,3-Dioxoisoindolin-2-yl)methyl dimethylcarbamodithioateC12H12N2O2S2284.36 g/molPotential for different biological activities
(1,3-Dioxoisoindol-2-yl)acetonitrileC10H6N2O2187.16 g/molInvolved in synthetic pathways

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